N-ethyl-N-[4-[[4-(6-fluoro-1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]methyl]-1,3-thiazol-2-yl]acetamide
Description
N-ethyl-N-[4-[[4-(6-fluoro-1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]methyl]-1,3-thiazol-2-yl]acetamide is a complex organic compound that features a unique combination of indole, pyridine, and thiazole moieties
Properties
IUPAC Name |
N-ethyl-N-[4-[[4-(6-fluoro-1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]methyl]-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN4OS/c1-3-26(14(2)27)21-24-17(13-28-21)12-25-8-6-15(7-9-25)19-11-23-20-10-16(22)4-5-18(19)20/h4-6,10-11,13,23H,3,7-9,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBQJKBNWTZEHSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=NC(=CS1)CN2CCC(=CC2)C3=CNC4=C3C=CC(=C4)F)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-N-[4-[[4-(6-fluoro-1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]methyl]-1,3-thiazol-2-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the formation of the pyridine and thiazole rings. Key reagents and conditions include:
Indole Synthesis: The indole moiety can be synthesized using Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Pyridine Formation: The pyridine ring can be constructed through Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters, aldehydes, and ammonia.
Thiazole Synthesis: The thiazole ring can be synthesized using the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors and continuous flow chemistry techniques to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-N-[4-[[4-(6-fluoro-1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]methyl]-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the thiazole or pyridine rings using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield amines or alcohols.
Scientific Research Applications
N-ethyl-N-[4-[[4-(6-fluoro-1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]methyl]-1,3-thiazol-2-yl]acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-ethyl-N-[4-[[4-(6-fluoro-1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]methyl]-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases involved in cell signaling pathways, thereby exerting anti-inflammatory or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
N-ethyl-N-[4-[[4-(6-fluoro-1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]methyl]-1,3-thiazol-2-yl]acetamide: shares structural similarities with other indole, pyridine, and thiazole derivatives.
Indole Derivatives: Compounds like indole-3-acetic acid and indomethacin.
Pyridine Derivatives: Compounds like nicotinamide and pyridoxine.
Thiazole Derivatives: Compounds like thiamine and ritonavir.
Uniqueness
The uniqueness of this compound lies in its combination of three distinct heterocyclic systems, which may confer unique biological activities and therapeutic potential .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
